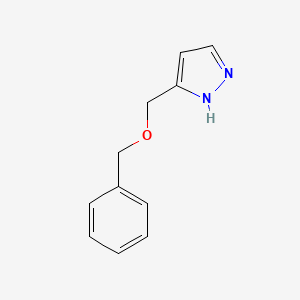
1-Butanol, 3-methyl-, 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanol, 3-methyl-, 4-methylbenzenesulfonate is a synthetic organic compound with the molecular formula C12H20O4S and a molecular weight of 260.35 g/mol . This compound is known for its unique chemical properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butanol, 3-methyl-, 4-methylbenzenesulfonate can be synthesized through the esterification of 3-methyl-1-butanol with 4-methylbenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 3-methyl-, 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Acidic or basic catalysts are often used to facilitate hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: The primary products of hydrolysis are 3-methyl-1-butanol and 4-methylbenzenesulfonic acid.
Scientific Research Applications
1-Butanol, 3-methyl-, 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving ester bonds.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Butanol, 3-methyl-, 4-methylbenzenesulfonate involves its ability to undergo esterification and hydrolysis reactions. The compound interacts with various molecular targets, including enzymes that catalyze ester bond formation and cleavage. These interactions are crucial in biochemical pathways and industrial processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-butanol:
4-Methylbenzenesulfonic Acid: A product of hydrolysis, it shares similar chemical properties with the sulfonate ester.
Uniqueness
1-Butanol, 3-methyl-, 4-methylbenzenesulfonate is unique due to its combined properties of both an alcohol and a sulfonate ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications .
Properties
Molecular Formula |
C12H20O4S |
|---|---|
Molecular Weight |
260.35 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;3-methylbutan-1-ol |
InChI |
InChI=1S/C7H8O3S.C5H12O/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(2)3-4-6/h2-5H,1H3,(H,8,9,10);5-6H,3-4H2,1-2H3 |
InChI Key |
NTBWXFAIBOQKBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14892921.png)
![3-((3AS,4S,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14892924.png)
![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B14892944.png)



![2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)




![Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate](/img/structure/B14893004.png)


